Procurement-Relevant Vendor Purity and Availability Comparison: 6-(2,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
The target compound is commercially available from multiple vendors at documented purity levels, enabling procurement optimization based on application requirements. Vendor A (AKSci) supplies the compound at 95% minimum purity ; Vendor B (ChemScene) and Vendor C (Fluorochem) both supply at ≥98% purity . This 3% purity differential may be consequential for applications where trace impurities affect assay outcomes. In contrast, the structurally related comparator 6-(2,6-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one shows more limited vendor availability based on current search results, potentially introducing supply chain risk.
| Evidence Dimension | Commercial availability and minimum purity specification |
|---|---|
| Target Compound Data | 95% (AKSci); 98% (ChemScene, Fluorochem, Leyan) |
| Comparator Or Baseline | 6-(2,6-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one: vendor availability not prominently indexed in current search results |
| Quantified Difference | 3% absolute purity differential among vendors; supply chain visibility differential relative to comparator |
| Conditions | Commercial vendor specifications; search-based availability assessment |
Why This Matters
Higher purity options reduce the need for in-house purification prior to use in sensitive assays, while broader vendor availability mitigates supply chain disruption risk.
